KR30031 is a novel compound recognized for its potential as a P-glycoprotein inhibitor, which is significant in the context of cancer treatment. This compound is a derivative of verapamil, a well-known calcium channel blocker, but it has been modified to reduce cardiovascular side effects while retaining anticancer properties. P-glycoprotein plays a crucial role in drug transport and resistance, making KR30031 an important candidate in overcoming multidrug resistance in cancer therapies.
KR30031 is classified as a small molecule compound with the chemical structure defined by its CAS number 205535-74-6. It is primarily sourced from research and development efforts aimed at enhancing therapeutic efficacy in oncology by targeting drug efflux mechanisms that cancer cells utilize to resist treatment.
The synthesis of KR30031 involves several chemical reactions that modify the verapamil backbone to enhance its inhibitory effects on P-glycoprotein. While specific synthetic routes are proprietary and not fully disclosed in the available literature, general methods for synthesizing similar compounds typically include:
These methods are often optimized through iterative testing and characterization to ensure high yields and purity of the final product.
The molecular structure of KR30031 is characterized by its complex arrangement, which includes multiple rings and functional groups typical of verapamil analogs. The specific molecular formula and weight have not been disclosed in detail, but the structural modifications are designed to enhance its interaction with P-glycoprotein while minimizing cardiovascular side effects.
KR30031 undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to ensure that the desired properties of KR30031 are achieved without generating unwanted by-products.
The mechanism of action of KR30031 primarily revolves around its ability to inhibit P-glycoprotein, which is responsible for pumping out various drugs from cancer cells. By inhibiting this protein, KR30031 increases intracellular concentrations of chemotherapeutic agents, thereby enhancing their efficacy against tumors.
While detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions have not been explicitly detailed in the literature, compounds similar to KR30031 typically exhibit:
These properties are essential for determining formulation strategies for clinical applications.
KR30031 holds promise in various scientific applications:
The ongoing research into KR30031 reflects a growing interest in developing effective strategies against multidrug-resistant cancers through innovative pharmacological approaches.
Multidrug resistance (MDR) represents a formidable barrier to successful cancer chemotherapy, observed in approximately 90% of metastatic cancer treatment failures. The primary molecular mechanism involves overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively efflux structurally diverse chemotherapeutic agents from cancer cells. First-generation MDR reversal agents like verapamil (a calcium channel blocker) and cyclosporine A (an immunosuppressant) demonstrated P-gp inhibition but exhibited dose-limiting toxicities and adverse pharmacokinetic interactions due to their lack of selectivity. Second-generation agents such as valspodar showed improved potency but inadvertently inhibited cytochrome P450 enzymes, altering chemotherapeutic drug metabolism. The third-generation inhibitors, developed through rational drug design, prioritized specificity for ABC transporters without compromising concomitant chemotherapy pharmacokinetics. This evolutionary trajectory established the pharmacological framework for KR30031 as a targeted therapeutic agent [4] [6] [8].
Table 1: Generational Evolution of P-gp Inhibitors
Generation | Representative Agents | Key Limitations | Clinical Outcomes |
---|---|---|---|
First | Verapamil, Cyclosporine A | Non-specific pharmacology; severe toxicities | Limited efficacy; unacceptable safety profiles |
Second | Valspodar, Biricodar | CYP450 inhibition; drug interactions | Reduced chemotherapeutic efficacy; trial failures |
Third | Tariquidar, Zosuquidar, KR30031 | High specificity; retained chemotherapeutic activity | Improved preclinical efficacy; clinical evaluation ongoing |
KR30031 emerged from systematic structure-activity relationship studies aimed at optimizing the pharmacophore of verapamil-like molecules while minimizing cardiovascular effects. As a structurally refined analog, it exhibits nanomolar-range P-gp inhibition (EC50: 0.05 µM) while demonstrating 60-fold lower cardiotoxicity than verapamil in preclinical models. Biochemical studies confirm its high-affinity interaction with the transmembrane drug-binding pocket of P-gp, competitively inhibiting substrate efflux without requiring metabolic activation. Crucially, KR30031 shows minimal interaction with cytochrome P450 3A4, preserving the pharmacokinetic profile of co-administered chemotherapeutics. Its chemical structure incorporates chiral centers that confer stereoselective activity, with the R-enantiomer (R-KR30031) exhibiting superior therapeutic indices in cardiovascular safety profiles while retaining full P-gp inhibitory potency [1] [2] [5].
Table 2: Comparative Biochemical Profile of KR30031 Isomers
Parameter | Racemic KR30031 | R-KR30031 | S-KR30031 | R-Verapamil |
---|---|---|---|---|
P-gp inhibition (EC50) | 0.05 µM | 3.11 µM | 3.04 µM | 2.58 µM |
Aortic relaxation (EC50) | 11.8 µM | 23.9 µM | 9.4 µM | 0.089 µM |
Left ventricular pressure reduction | Moderate | 267-fold lower than R-verapamil | 2-fold higher than R-isomer | High potency |
Hypotensive effect (ED20) | Not determined | 1.15 mg/kg | 0.60 mg/kg | 0.05 mg/kg |
KR30031 demonstrates potent chemosensitization across diverse P-gp-expressing solid tumor models. In colon adenocarcinoma (HCT15) and its resistant subline (HCT15/CL02), KR30026 (a structural analog) enhanced paclitaxel cytotoxicity by 60-fold compared to verapamil. KR30031 exhibited equivalent potency to verapamil in resensitizing resistant cells at substantially lower therapeutic concentrations. Mechanistically, it increases intracellular drug accumulation by blocking the rhodamine efflux pathway (721% vs. 440% for verapamil in HCT15/CL02 cells), directly countering the P-gp-mediated drug extrusion. In ovarian cancer models (SK-OV-3), KR30031 specifically reversed resistance to paclitaxel but not tamoxifen, confirming its target specificity for taxane-resistance pathways. These findings establish its therapeutic niche in gastrointestinal and gynecological malignancies where P-gp overexpression correlates with poor treatment outcomes [1] [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7